molecular formula C10H13FN2 B13251327 N-cyclopentyl-6-fluoropyridin-2-amine

N-cyclopentyl-6-fluoropyridin-2-amine

Cat. No.: B13251327
M. Wt: 180.22 g/mol
InChI Key: ZZGDROUHUWIBLA-UHFFFAOYSA-N
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Description

N-Cyclopentyl-6-fluoropyridin-2-amine is a chemical compound with the CAS Number 1248761-78-5 and a molecular weight of 180.22 g/mol. Its molecular formula is C10H13FN2 . This compound is classified as a fluoropyridine derivative, a class of compounds known for their utility in various scientific research applications, particularly as building blocks in organic synthesis and pharmaceutical development . The presence of both a fluorine atom and an amine group on the pyridine ring makes it a valuable scaffold for further chemical modifications, such as nucleophilic substitution reactions and the formation of more complex molecular structures . As a reagent, it can be used in the exploration of structure-activity relationships (SAR) and the synthesis of novel compounds for biochemical screening. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

N-cyclopentyl-6-fluoropyridin-2-amine

InChI

InChI=1S/C10H13FN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)

InChI Key

ZZGDROUHUWIBLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=CC=C2)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving N Cyclopentyl 6 Fluoropyridin 2 Amine

Detailed Studies of Nucleophilic Substitution at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for N-cyclopentyl-6-fluoropyridin-2-amine, owing to the electron-deficient nature of the pyridine ring, which is further activated by the fluorine substituent. researchgate.netmasterorganicchemistry.com This reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net However, some SNAr reactions may also occur via a concerted mechanism. nih.govrsc.org

The regioselectivity of nucleophilic attack on the this compound ring is dictated by the positions of the substituents. The fluorine atom at the C-6 position and the cyclopentylamino group at the C-2 position are the key directors of this selectivity. Generally, in nucleophilic aromatic substitution reactions of substituted pyridines, the attack occurs at the positions ortho or para to the electron-withdrawing groups. masterorganicchemistry.com

In the case of 2-amino-6-fluoropyridine (B74216), the parent compound, nucleophilic substitution predominantly occurs at the C-6 position, leading to the displacement of the fluoride (B91410) ion. chemicalbook.com This is because the fluorine atom is a good leaving group in SNAr reactions and the C-6 position is activated by the ring nitrogen. The amino group at C-2 is a poor leaving group. While the amino group is electron-donating by resonance, the ring nitrogen and the fluorine atom's inductive effects make the ring susceptible to nucleophilic attack. For this compound, the bulky cyclopentyl group may introduce some steric hindrance at the C-2 position, further favoring attack at the C-6 position.

The site of substitution can be predicted by considering the stability of the intermediate Meisenheimer complex. researchgate.net Attack at C-6 allows the negative charge to be delocalized onto the electronegative ring nitrogen, which is a stabilizing factor.

Table 1: Regioselectivity of Nucleophilic Substitution

Position of Attack Leaving Group Key Stabilizing Factor Expected Outcome
C-6 Fluoride Delocalization of negative charge onto the ring nitrogen Major Product

The fluorine atom at the C-6 position plays a crucial role in the reactivity of this compound in nucleophilic substitution reactions. Contrary to its behavior in aliphatic SN2 reactions where fluoride is a poor leaving group, fluorine is an effective leaving group in SNAr reactions. masterorganicchemistry.comstackexchange.com

The high electronegativity of the fluorine atom has two main effects:

Activation of the Ring: The strong inductive electron-withdrawing effect of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. stackexchange.comwyzant.com This effect lowers the activation energy for the formation of the Meisenheimer complex, which is often the rate-determining step. stackexchange.com

Leaving Group Ability: Although the C-F bond is strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack. masterorganicchemistry.comstackexchange.com The subsequent fast elimination of the fluoride ion is facilitated by the restoration of the aromatic system. masterorganicchemistry.com

The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. stackexchange.com This is because the high electronegativity of fluorine provides the greatest stabilization to the transition state leading to the Meisenheimer complex. stackexchange.comwyzant.com

Electrophilic Transformations of the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult. The pyridine nitrogen acts as a strong deactivating group towards electrophiles, similar to a nitro group in a benzene (B151609) ring. Furthermore, the fluorine atom is also a deactivating group.

However, the N-cyclopentylamino group is a strong activating group and an ortho-, para-director. In this molecule, the positions ortho (C-3) and para (C-5) to the amino group would be the most likely sites for electrophilic attack. The directing effects of the substituents are summarized below:

N-cyclopentylamino group (at C-2): Activating, directs to C-3 and C-5.

Fluorine atom (at C-6): Deactivating, directs to C-3 and C-5.

Pyridine Nitrogen: Strongly deactivating, directs to C-3 and C-5.

Given that all substituents direct to the C-3 and C-5 positions, any electrophilic substitution would likely occur at one of these sites, with the specific outcome depending on the reaction conditions and the nature of the electrophile. The steric bulk of the N-cyclopentyl group might influence the ratio of C-3 to C-5 substitution.

Protonation Equilibria and Basicity Modulation by the this compound Moiety

The basicity of this compound is influenced by the electronic effects of its substituents. There are two potential sites for protonation: the pyridine ring nitrogen and the exocyclic amino nitrogen.

The basicity of pyridine itself is relatively low (pKa of the conjugate acid is 5.2) compared to aliphatic amines. msu.edu In this compound, the electron-withdrawing fluorine atom significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity of the ring nitrogen. scispace.com

The N-cyclopentylamino group, being an electron-donating group, would be expected to increase the basicity of the molecule. However, the delocalization of the lone pair of the exocyclic nitrogen into the pyridine ring reduces its availability for protonation. The presence of the electron-withdrawing fluorine atom further decreases the basicity of the exocyclic amino group. Therefore, this compound is expected to be a weaker base than both cyclopentylamine (B150401) and pyridine.

Table 2: Estimated pKa Values of Conjugate Acids

Compound Estimated pKa Primary Site of Protonation
Pyridine 5.2 msu.edu Ring Nitrogen
2-Aminopyridine (B139424) 6.86 Ring Nitrogen

Metalation and Organometallic Reactivity of this compound

Metalation of this compound, typically achieved with strong bases like organolithium reagents, would likely occur at one of the C-H positions of the pyridine ring. The directing effects of the substituents play a crucial role in determining the site of deprotonation.

The N-cyclopentylamino group can act as a directed metalation group (DMG), favoring deprotonation at the adjacent C-3 position. The fluorine atom can also direct metalation to the adjacent C-5 position. The competition between these two directing effects would determine the regioselectivity of the metalation reaction. The resulting organometallic species can then be trapped with various electrophiles to introduce new functional groups onto the pyridine ring.

Radical Reactions and Single-Electron Transfer (SET) Mechanisms

This compound can potentially participate in radical reactions and single-electron transfer (SET) processes. numberanalytics.com The pyridine ring can accept an electron to form a radical anion in a SET mechanism. ucmerced.edunih.gov The presence of the electron-withdrawing fluorine atom would facilitate this process.

SET processes are important in various chemical transformations, including some fluorination reactions where reagents like Selectfluor are used. ucmerced.edunih.gov In such reactions, a pyridine derivative can interact with the fluorinating agent to facilitate a single-electron reduction, initiating a radical chain process. ucmerced.edu While specific studies on this compound are not prevalent, the general principles of SET in organofluorine chemistry suggest its potential involvement in such mechanisms. numberanalytics.com

The formation of radical ions through SET can lead to subsequent reactions such as C-H functionalization or coupling reactions. ucmerced.edunih.gov The specific pathways would depend on the reaction conditions and the nature of the other reactants involved.

An in-depth analysis of the computational and theoretical studies of the chemical compound this compound reveals significant insights into its molecular properties and reactivity. Through the application of quantum chemical methods, researchers can elucidate the electronic structure, conformational preferences, and potential reaction pathways of this substituted aminopyridine derivative.

N Cyclopentyl 6 Fluoropyridin 2 Amine As a Core Scaffold and Building Block in Advanced Organic Synthesis

Design and Synthesis of Complex Pyridine-Based Architectures

The N-cyclopentyl-6-fluoropyridin-2-amine moiety is integral to the synthesis of more complex pyridine (B92270) derivatives. The parent compound, 2-amino-6-fluoropyridine (B74216), is itself a versatile chemical building block used in the creation of various biologically active molecules. chemimpex.com The fluorine substitution is particularly notable as it can enhance the lipophilicity of resulting compounds, which may improve their ability to penetrate biological membranes—a key factor for drug efficacy. chemimpex.com The synthesis of the core 2-amino-6-fluoropyridine structure is typically achieved through the nucleophilic substitution of 2,6-difluoropyridine (B73466) with ammonia, a process that can yield the product in high purity. chemicalbook.comchemicalbook.com This foundational structure is then further functionalized, for instance, by introducing the cyclopentyl group to the amino nitrogen, to create the title compound, which then acts as a key intermediate for more elaborate molecular designs.

Role in the Synthesis of Diverse Heterocyclic Systems

The N-aryl-2-aminopyridine framework, to which this compound belongs, is a powerful synthon for constructing a wide array of N-heterocycles. dntb.gov.uarsc.org The pyridine nitrogen can act as a directing group, facilitating transition metal-catalyzed reactions that lead to cyclization and the formation of new heterocyclic rings. dntb.gov.uanih.gov This strategy allows for the direct and atom-economical construction of numerous nitrogen-containing molecules. rsc.orgnih.gov

Construction of Fused and Bridged Polycyclic Scaffolds

While specific examples detailing the use of this compound in the construction of fused and bridged polycyclic scaffolds are not extensively documented in publicly available literature, the broader class of aminopyridines is instrumental in such syntheses. For instance, pyridodipyrimidine heterocycles, which are fused tricyclic systems, can be synthesized from aminopyrimidine precursors. nih.gov Methodologies involving intramolecular reactions on substituted aminopyridines are key strategies for building these complex, multi-ring structures that are prevalent in medicinal chemistry.

Applications in Cascade and Tandem Reactions

The application of this compound in specific cascade or tandem reactions has not been detailed in available research. However, the aminopyridine scaffold is well-suited for such processes. Cascade reactions, where multiple bonds are formed in a single synthetic operation, are efficient methods for building molecular complexity. The reactivity of the aminopyridine core allows for sequences like Michael additions followed by intramolecular cyclization, which are common in the synthesis of complex heterocyclic systems like pyridodipyrimidines. nih.gov

Development of Chiral Derivatives and Enantioselective Synthesis

The development of chiral molecules is critical in pharmaceutical science. Introducing a chiral element to a scaffold like this compound can lead to enantiomerically pure compounds with distinct biological activities. For example, new chiral N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been synthesized where a chiral residue was introduced on the tetrahydropyridine (B1245486) nitrogen. unimi.itnih.gov In studies on these related structures, the (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts, highlighting the importance of stereochemistry. unimi.itnih.gov While specific chiral derivatives of this compound are not prominently reported, the principles of enantioselective synthesis are broadly applicable to this class of compounds. rsc.orgmdpi.comnih.gov

Applications in Catalyst and Ligand Design for Chemical Reactions

Aminopyridine derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. nih.gov These metal complexes often possess enhanced biological or catalytic activities compared to the ligands alone. nih.gov

Future Directions and Emerging Research Avenues for N Cyclopentyl 6 Fluoropyridin 2 Amine in Chemical Science

Exploration of Unprecedented Synthetic Pathways

Currently, the synthesis of N-cyclopentyl-6-fluoropyridin-2-amine would likely follow established methods for the amination of fluoropyridine rings. A common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable di-substituted pyridine (B92270), such as 2,6-difluoropyridine (B73466), with cyclopentylamine (B150401).

Future research could focus on developing more innovative and efficient synthetic strategies. This might include:

Catalyst Development: Investigating novel transition-metal or organocatalytic systems to facilitate the C-N bond formation under milder conditions, potentially improving yield, reducing reaction times, and enhancing the substrate scope.

Flow Chemistry Approaches: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds.

Alternative Starting Materials: Exploring different fluorinating agents or pyridine precursors could lead to more cost-effective and environmentally benign synthetic routes.

A comparative table of potential synthetic methodologies is presented below, highlighting hypothetical parameters that could be the focus of future research.

Synthetic Method Potential Catalyst/Reagent Hypothetical Advantages Research Focus
Nucleophilic Aromatic SubstitutionPotassium carbonate, DIPEAWell-established, readily available reagentsOptimization of reaction conditions (solvent, temperature)
Buchwald-Hartwig AminationPalladium-based catalysts (e.g., Pd(dba)2) with phosphine (B1218219) ligandsBroad substrate scope, potential for lower reaction temperaturesLigand screening, catalyst loading optimization
C-H AminationRhodium or Iridium catalystsDirect functionalization, atom economyDevelopment of directing groups, catalyst stability

Advanced Theoretical Insights and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound before engaging in extensive laboratory work. Future theoretical studies could provide valuable insights into:

Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations could be employed to determine the optimal geometry, bond lengths, bond angles, and electronic properties such as the electrostatic potential surface. This would help in understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Properties: Computational modeling can predict spectroscopic data (e.g., 1H NMR, 13C NMR, IR spectra), which would be invaluable for the characterization of the compound and its derivatives.

Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of potential reactions involving this compound, helping to rationalize experimental outcomes and guide the design of new synthetic routes.

The table below summarizes key molecular descriptors that could be determined through computational studies.

Computed Property Computational Method Potential Application of Data
Dipole MomentDFT (e.g., B3LYP/6-31G*)Predicting solubility and intermolecular forces
HOMO-LUMO Energy GapDFTAssessing chemical reactivity and electronic transitions
NBO ChargesNatural Bond Orbital AnalysisUnderstanding charge distribution and reactive sites
Bond Dissociation EnergiesDFTPredicting thermal stability and potential reaction pathways

Integration into Advanced Material Science and Polymer Chemistry

The incorporation of fluorinated pyridine moieties into polymers and advanced materials is a growing area of research due to the unique properties conferred by the fluorine atoms, such as thermal stability, chemical resistance, and specific electronic characteristics. Future investigations could explore the use of this compound as a monomer or a precursor for:

High-Performance Polymers: Its integration into polymer backbones could lead to materials with enhanced thermal and oxidative stability. The fluorine substituent can also impart hydrophobicity and low surface energy.

Organic Electronics: Pyridine-containing materials are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through further derivatization for these applications.

Fluorinated Coatings: The compound could be a building block for creating specialized coatings with desirable properties like oleophobicity and low refractive index.

High-Throughput Experimentation (HTE) for Reaction Optimization and Discovery

High-throughput experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions. In the context of this compound, HTE could be applied to:

Optimize Synthetic Conditions: Rapidly screen catalysts, ligands, solvents, bases, and temperatures to identify the optimal conditions for its synthesis.

Discover New Reactions: Screen the reactivity of this compound with a diverse set of reactants to discover novel transformations and products. This could lead to the identification of new derivatives with interesting biological or material properties.

The following table illustrates a hypothetical HTE workflow for the optimization of a Suzuki coupling reaction using a derivative of this compound.

Parameter Variables Screened Number of Variations
Palladium CatalystPd(OAc)2, Pd2(dba)3, Pd(PPh3)43
LigandSPhos, XPhos, P(t-Bu)33
BaseK2CO3, Cs2CO3, K3PO43
SolventDioxane, Toluene, DMF3
Total Experiments 81

Development of Smart Reagents and Catalysts Featuring the this compound Scaffold

The pyridine nitrogen in this compound can act as a ligand for metal centers, opening up the possibility of its use in catalysis. Future research could focus on:

Ligand Design: Synthesizing derivatives of this compound to act as ligands for transition metal catalysts. The electronic and steric properties of the ligand could be fine-tuned to influence the activity and selectivity of the catalyst in various organic transformations.

Organocatalysis: The basic nitrogen atom could also be utilized in the design of novel organocatalysts for reactions such as Michael additions or aldol (B89426) reactions.

Responsive Materials: The pyridine moiety could be incorporated into materials that respond to stimuli such as pH or the presence of metal ions, leading to "smart" materials with sensing or controlled-release capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.